1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione
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Overview
Description
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound features functional groups such as an amino group, an ethylbenzoyl group, and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione typically involves multi-step organic reactions. One possible route includes:
Nitration: Introduction of the nitro group to the anthracene core.
Acylation: Addition of the ethylbenzoyl group through Friedel-Crafts acylation.
Amination: Introduction of the amino group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Potential use in studying biological processes due to its structural properties.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound. For example, the nitro group may undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-2-(4-methylbenzoyl)-4-nitroanthracene-9,10-dione
- 1-Amino-2-(4-ethylbenzoyl)-4-chloroanthracene-9,10-dione
Uniqueness
1-Amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of the ethylbenzoyl group, in particular, differentiates it from other anthraquinone derivatives.
Properties
CAS No. |
89868-49-5 |
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Molecular Formula |
C23H16N2O5 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-amino-2-(4-ethylbenzoyl)-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C23H16N2O5/c1-2-12-7-9-13(10-8-12)21(26)16-11-17(25(29)30)18-19(20(16)24)23(28)15-6-4-3-5-14(15)22(18)27/h3-11H,2,24H2,1H3 |
InChI Key |
CRBOYVWCCQNSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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